Cas no 934-37-2 (2-Methylimidazo[1,2-A]pyridine)

2-Methylimidazo[1,2-A]pyridine structure
934-37-2 structure
Product Name:2-Methylimidazo[1,2-A]pyridine
CAS 번호:934-37-2
MF:C8H8N2
메가와트:132.162521362305
MDL:MFCD02251330
CID:811184
PubChem ID:136742
Update Time:2025-06-30

2-Methylimidazo[1,2-A]pyridine 화학적 및 물리적 성질

이름 및 식별자

    • 2-Methylimidazo[1,2-a]pyridine
    • Imidazo[1,2-a]pyridine, 2-methyl-
    • 2-methylH-imidazo[1,2-a]pyridine
    • 2-Methylimidazo(1,2-a)pyridine
    • 2-Methyl-imidazo[1,2-a]pyridin
    • 2-Methyl-Imidazo[1,2-a]pyridine
    • IMIDAZO[1,2-A]PYRIDINE,2-METHYL-
    • methylimidazo[1,2-a]pyridine
    • BZACBBRLMWHCNM-UHFFFAOYSA-N
    • 2-methylimidazo (1,2-a)pyridine
    • 2-methylimidazo(1,2-a) pyridine
    • SBB056298
    • MB02386
    • CM10614
    • 2-methyl-4-hydroimidazo[1,2-a]pyridine
    • AB0039131
    • 2-Methylimidazo[1,2-a]pyridine (ACI)
    • Imidazo[1,2-a]pyridine, 2-methyl-;2-Methylimidazo[1,2-a]pyridine;
    • SCHEMBL171008
    • EN300-18552
    • Z82176792
    • CS-0006838
    • DTXCID80161901
    • TS-01714
    • SY107161
    • DTXSID60239410
    • 934-37-2
    • AKOS003614801
    • MFCD02251330
    • 2-Methylimidazo[1,2-A]pyridine
    • MDL: MFCD02251330
    • 인치: 1S/C8H8N2/c1-7-6-10-5-3-2-4-8(10)9-7/h2-6H,1H3
    • InChIKey: BZACBBRLMWHCNM-UHFFFAOYSA-N
    • 미소: N1C(C)=CN2C=1C=CC=C2

계산된 속성

  • 정밀분자량: 132.06900
  • 동위원소 질량: 132.068748264g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 124
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 17.3
  • 소수점 매개변수 계산 참조값(XlogP): 2.2

실험적 성질

  • 밀도: 1.11±0.1 g/cm3 (20 ºC 760 Torr),
  • 융해점: 391-394 ºC
  • 비등점: 148℃/20mm
  • 용해도: 미용성(2.4g/l)(25ºC),
  • 수용성: Slightly soluble in water.
  • PSA: 17.30000
  • LogP: 1.64270
  • 민감성: Hygroscopic

2-Methylimidazo[1,2-A]pyridine 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    ?? ?? ??:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

2-Methylimidazo[1,2-A]pyridine 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MK136-200mg
2-Methylimidazo[1,2-A]pyridine
934-37-2 97%
200mg
¥183.0 2022-07-28
Fluorochem
069105-1g
2-Methylimidazo[1,2-a]pyridine
934-37-2 97%
1g
£54.00 2022-03-01
Fluorochem
069105-5g
2-Methylimidazo[1,2-a]pyridine
934-37-2 97%
5g
£164.00 2022-03-01
Fluorochem
069105-10g
2-Methylimidazo[1,2-a]pyridine
934-37-2 97%
10g
£246.00 2022-03-01
Apollo Scientific
OR110181-1g
2-Methylimidazo[1,2-a]pyridine
934-37-2 97%
1g
£55.00 2023-09-02
Chemenu
CM255869-10g
2-Methylimidazo[1,2-a]pyridine
934-37-2 95%
10g
$252 2021-08-04
Chemenu
CM255869-25g
2-Methylimidazo[1,2-a]pyridine
934-37-2 95%
25g
$468 2021-08-04
Chemenu
CM255869-100g
2-Methylimidazo[1,2-a]pyridine
934-37-2 95%
100g
$1122 2021-08-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M64020-5g
2-Methylimidazo[1,2-a]pyridine
934-37-2
5g
¥1536.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M64020-1g
2-Methylimidazo[1,2-a]pyridine
934-37-2
1g
¥516.0 2021-09-08

2-Methylimidazo[1,2-A]pyridine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  2 min, rt
참조
Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions
Chapman, Michael R.; Kwan, Maria H. T.; King, Georgina E.; Kyffin, Benjamin A.; Blacker, A. John; et al, Green Chemistry, 2016, 18(17), 4623-4627

합성 방법 2

반응 조건
1.1 Solvents: Ethanol ,  1,4-Dioxane ;  rt; 2 h, rt
1.2 Reagents: Triethylamine ;  overnight, reflux
참조
Metal free coupling of heteroaryl N-tosylhydrazones and thiols: Efficient synthesis of sulfides
Garcia-Carrillo, Mario Alfredo; Guzman, Angel; Diaz, Eduardo, Tetrahedron Letters, 2017, 58(20), 1952-1956

합성 방법 3

반응 조건
1.1 Catalysts: Tetrabutylammonium tetrafluoroborate ,  Hydrogen iodide Solvents: Ethanol ;  24 h, 50 °C
참조
Electrochemically initiated intermolecular C-N formation/cyclization of ketones with 2-aminopyridines: an efficient method for the synthesis of imidazo[1,2-a]pyridines
Feng, Mei-Lin; Li, Shu-Qi; He, Hui-Zi; Xi, Long-Yi; Chen, Shan-Yong; et al, Green Chemistry, 2019, 21(7), 1619-1624

합성 방법 4

반응 조건
1.1 Solvents: Ethanol ;  rt; 16 h, reflux
참조
Imidazopyridinyl thiazolyl compounds as histone deacetylase inhibitors and their preparation and use in the treatment of diseases
, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건
1.1 Solvents: Ethanol ,  Water ;  rt; 2 h, rt
1.2 Reagents: Triethylamine ;  rt; overnight, reflux
참조
Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives
Vilchis-Reyes, Miguel Angel; Zentella, Alejandro; Martinez-Urbina, Miguel Angel; Guzman, Angel; Vargas, Omar; et al, European Journal of Medicinal Chemistry, 2010, 45(1), 379-386

합성 방법 6

반응 조건
1.1 Solvents: 1,2-Dimethoxyethane ;  rt; rt → reflux; 48 h, reflux
참조
Preparation of fused heterocyclic imidazolyl compounds for treatment of HDAC- and CDK-mediated diseases
, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건
1.1 Solvents: Ethanol ,  1,4-Dioxane ;  2 h, rt
1.2 Reagents: Triethylamine ;  overnight, 90 °C
참조
Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083)
Zhou, Han-Jie; Wang, Jinhai; Yao, Bing; Wong, Steve; Djakovic, Stevan; et al, Journal of Medicinal Chemistry, 2015, 58(24), 9480-9497

합성 방법 8

반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  8 - 10 h, rt
1.2 Reagents: Water ;  rt
참조
Electrochemically Promoted [3+2] Annulation of Imidazo[1,2-a]pyridine with Alkynes
Ping, Meng-Qi; Guo, Ming-Zhong; Li, Rui-Tao; Wang, Zi-Chen; Ma, Cheng; et al, Organic Letters, 2022, 24(40), 7410-7415

합성 방법 9

반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  reflux
참조
Unconventional Reactivity with DABCO-Bis(sulfur dioxide): C-H Bond Sulfenylation of Imidazopyridines
Le Bescont, Julie; Breton-Patient, Chloe; Piguel, Sandrine, European Journal of Organic Chemistry, 2020, 2020(14), 2101-2109

합성 방법 10

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  30 min, 15 - 35 °C; 2 h, 20 °C
참조
Process for the manufacture of 6-alkynyl-pyridine derivatives
, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건
1.1 Catalysts: Sodium hydroxide Solvents: Water ;  5 min, rt
참조
Synthesis of 2-Carbonylimidazo[1,2-a]pyridines via Iodine-mediated Intramolecular Cyclization of 2-Amino-N-propargylpyridinium Bromides
Pandey, Khima; Kaswan, Pinku; Saroj; Kumar, Anil, ChemistrySelect, 2016, 1(21), 6669-6672

합성 방법 12

반응 조건
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  1 d, rt
참조
Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide
Kalita, Elena V.; Kim, Dmitry G.; Krynina, Elizaveta M.; Sharutin, Vladimir V.; Shlepotina, Nina M.; et al, Chemistry of Heterocyclic Compounds (New York, 2022, 58(4-5), 227-234

합성 방법 13

반응 조건
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  overnight, rt
참조
Preparation of indole and imidazo[1,2-a]pyridine compounds as neuropeptide S antagonists for the treatment of addictive disorders, mood, anxiety and sleep disorders
, World Intellectual Property Organization, , ,

합성 방법 14

반응 조건
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  overnight, 25 °C
참조
Structure-Activity Relationship of Imidazopyridinium Analogues as Antagonists of Neuropeptide S Receptor
Patnaik, Samarjit; Marugan, Juan J.; Liu, Ke; Zheng, Wei; Southall, Noel; et al, Journal of Medicinal Chemistry, 2013, 56(22), 9045-9056

합성 방법 15

반응 조건
1.1 Reagents: Triethylamine ,  Iodobenzene Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  rt
1.2 12 h, rt
참조
Pd-Cu catalyzed heterocyclization during Sonogashira coupling: synthesis of 2-benzylimidazo[1,2-a]pyridine
Bakherad, Mohammad; Nasr-Isfahani, Hossein; Keivanloo, Ali; Doostmohammadi, Nesa, Tetrahedron Letters, 2008, 49(23), 3819-3822

합성 방법 16

반응 조건
1.1 Reagents: Oxygen Catalysts: Sodium iodide ,  Cerium trichloride Solvents: Ethanol ;  20 h, 80 °C
참조
Aerobic Multicomponent Tandem Synthesis of 3-Sulfenylimidazo[1,2-a]pyridines from Ketones, 2-Aminopyridines, and Disulfides
Ge, Wenlei; Zhu, Xun; Wei, Yunyang, European Journal of Organic Chemistry, 2013, 2013(27), 6015-6020

합성 방법 17

반응 조건
참조
Metal-Free Mediated C-3 Methylsulfanylation of Imidazo[1,2-a]-pyridines with Dimethyl Sulfoxide as a Methylsulfanylating Agent
Chen, Zhengkai ; Cao, Gangjian; Zhang, Fengjin; Li, Hongli; Xu, Jianfeng ; et al, Synlett, 2017, 28(14), 1795-1800

합성 방법 18

반응 조건
1.1 Solvents: Tetrahydrofuran ;  overnight, rt
1.2 Solvents: Ethanol ;  3 h, rt → reflux
참조
The imidazopyridine derivative JK184 reveals dual roles for microtubules in hedgehog signaling
Cupido, Tommaso; Rack, Paul G.; Firestone, Ari J.; Hyman, Joel M.; Han, Kyuho; et al, Angewandte Chemie, 2009, 48(13), 2321-2324

합성 방법 19

반응 조건
1.1 Reagents: Oxygen Catalysts: Boron trifluoride etherate ,  Cuprous iodide Solvents: Dimethylformamide ;  24 h, 60 °C
참조
Copper(I) Iodide-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Methyl Ketones
Chandra Mohan, Darapaneni; Reddy Donthiri, Ramachandra; Nageswara Rao, Sadu; Adimurthy, Subbarayappa, Advanced Synthesis & Catalysis, 2013, 355(11-12), 2217-2221

합성 방법 20

반응 조건
1.1 Reagents: Sodium carbonate Solvents: Ethanol ,  Water ;  12 h, pH 9, reflux
참조
Identification of the Privileged Position in the Imidazo[1,2-a]pyridine Ring of Phosphonocarboxylates for Development of Rab Geranylgeranyl Transferase (RGGT) Inhibitors
Kazmierczak, Aleksandra; Kusy, Damian; Niinivehmas, Sanna P.; Gmach, Joanna; Joachimiak, Lukasz ; et al, Journal of Medicinal Chemistry, 2017, 60(21), 8781-8800

2-Methylimidazo[1,2-A]pyridine Raw materials

2-Methylimidazo[1,2-A]pyridine Preparation Products

2-Methylimidazo[1,2-A]pyridine 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:934-37-2)2-Methylimidazo[1,2-A]pyridine
주문 번호:A19332
인벤토리 상태:in Stock
재다:5g/10g
순결:99%
마지막으로 업데이트된 가격 정보:Monday, 2 September 2024 16:01
가격 ($):195.0/292.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:934-37-2)2-Methylimidazo[1,2-A]pyridine
A19332
순결:99%/99%
재다:5g/10g
가격 ($):195.0/292.0
Email